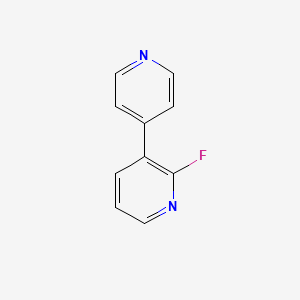

2-Fluoro-3-(pyridin-4-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-pyridin-4-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2/c11-10-9(2-1-5-13-10)8-3-6-12-7-4-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHDWRQVPLMUBHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Ascendancy of Fluorinated Pyridyl Pyridine Scaffolds

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological activity, metabolic stability, and electronic characteristics. researchgate.net

Pyridyl-pyridines, also known as bipyridines, are a class of aromatic heterocyclic compounds that have demonstrated immense versatility. They are prevalent in a wide array of biologically active compounds and functional materials. nih.gov The combination of a fluorine atom with a pyridyl-pyridine core, as seen in 2-Fluoro-3-(pyridin-4-yl)pyridine, creates a scaffold with enhanced properties. The fluorine atom can modulate the basicity of the pyridine (B92270) rings, influence intermolecular interactions, and improve metabolic stability, making these compounds highly attractive for medicinal chemistry. researchgate.net In the realm of materials science, the electronic nature of fluorinated bipyridines makes them promising candidates for the development of novel organic electronics, including organic light-emitting diodes (OLEDs) and sensors. nih.gov

A Historical Perspective on Fluorinated Heterocyclic Systems

The journey into the world of fluorinated heterocyclic compounds began in earnest in the mid-20th century. A pivotal moment came in 1954 with the approval of Fludrocortisone, the first fluorinated steroid drug. This event marked the dawn of a new era in medicinal chemistry, demonstrating the profound impact that fluorine could have on therapeutic agents. Following this breakthrough, research into the synthesis and application of fluorinated organic compounds, including heterocyclic systems, intensified significantly after World War II.

Early synthetic methods were often harsh and limited in scope. However, the development of new fluorinating agents and more sophisticated catalytic systems has since enabled the precise and efficient introduction of fluorine into complex molecular architectures. The evolution of cross-coupling reactions, such as the Suzuki and Negishi couplings, has been particularly instrumental in the synthesis of complex biaryl systems like pyridyl-pyridines. These advancements have paved the way for the systematic exploration of the chemical space occupied by fluorinated heterocyclic compounds, leading to a deeper understanding of their structure-activity relationships.

Elucidating the Chemical Reactivity and Transformation Pathways of 2 Fluoro 3 Pyridin 4 Yl Pyridine

Nucleophilic Reactivity at the Fluorine-Substituted Pyridine (B92270) Ring

The fluorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a consequence of the electron-withdrawing nature of the pyridine nitrogen, which activates the positions ortho (2- and 6-) and para (4-) to it for nucleophilic attack. stackexchange.comquora.comyoutube.comyoutube.com The fluorine atom, being highly electronegative, further enhances the electrophilicity of the carbon to which it is attached, making it a good leaving group in SNAr reactions. nih.gov

The general mechanism for nucleophilic substitution at the 2-position of a pyridine ring involves the attack of a nucleophile to form a high-energy anionic intermediate, known as a Meisenheimer complex. youtube.com This intermediate is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atom. stackexchange.comquora.com The subsequent departure of the fluoride (B91410) ion restores the aromaticity of the ring, yielding the substituted product. youtube.com

The rate of these SNAr reactions is significantly influenced by the nature of the nucleophile and the reaction conditions. A variety of nucleophiles, including those based on nitrogen, oxygen, sulfur, and carbon, can be employed to displace the fluorine atom. nih.gov These reactions often proceed under mild conditions, highlighting the utility of 2-fluoropyridines in late-stage functionalization of complex molecules. nih.gov It has been demonstrated that the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is substantially faster than that of 2-chloropyridine, underscoring the superior leaving group ability of fluoride in this context. nih.gov

The table below presents examples of nucleophilic aromatic substitution reactions on fluorinated pyridines, illustrating the versatility of this transformation.

| Nucleophile | Product | Reference |

| Amines | Aminopyridines | sigmaaldrich.com |

| Alkoxides | Alkoxypyridines | nih.gov |

| Pyrazoles | Pyrazolyl-substituted pyridines | znaturforsch.com |

Reactivity Profiles of the Pyridine Nitrogen Atoms

The nitrogen atoms in 2-Fluoro-3-(pyridin-4-yl)pyridine possess lone pairs of electrons and can act as nucleophiles or bases. The basicity of these nitrogen atoms can be influenced by the electronic effects of the substituents on the pyridine rings. The fluorine atom at the 2-position, being electron-withdrawing, is expected to decrease the basicity of the nitrogen atom in that ring. acs.org

The nitrogen atoms can undergo reactions such as N-oxidation. The oxidation of pyridines to their corresponding N-oxides is a common transformation, often carried out using peracids. wuxiapptec.com For electron-deficient pyridines, a combination of urea-hydrogen peroxide complex and trifluoroacetic anhydride (B1165640) can be a more effective oxidizing system. wuxiapptec.com Pyridine N-oxides are valuable intermediates as they can alter the reactivity of the pyridine ring, facilitating both electrophilic and nucleophilic substitution reactions. acs.orgrsc.org For instance, the formation of a pyridine N-oxide can activate the 2- and 4-positions towards nucleophilic attack. youtube.com

The relative nucleophilicity of the two nitrogen atoms in this compound will determine the site of reactions like alkylation or protonation. The nitrogen of the pyridine ring not bearing the fluorine substituent is expected to be more basic and therefore more nucleophilic.

Exploration of Reductive and Oxidative Transformations

The pyridine rings in this compound can undergo both reduction and oxidation reactions.

Reductive Transformations: Catalytic hydrogenation of the pyridine rings can lead to the corresponding piperidine (B6355638) structures. The conditions for such reductions can be controlled to achieve partial or full saturation of the heterocyclic rings.

Oxidative Transformations: As mentioned previously, the nitrogen atoms can be oxidized to N-oxides. wuxiapptec.com Furthermore, under harsh oxidative conditions, the pyridine rings can be cleaved. The introduction of a fluorine atom can also increase the metabolic stability of the molecule by slowing down the rate of oxidative metabolism. acs.org

Functionalization at Peripheral Carbon-Hydrogen Bonds

While nucleophilic substitution at the fluorine-bearing carbon is a primary mode of reactivity, functionalization of the C-H bonds on the pyridine rings is also a significant area of interest. nih.gov

Late-stage functionalization of pyridines through C-H activation is a powerful tool for creating molecular diversity. nih.gov One strategy involves a tandem C-H fluorination followed by nucleophilic aromatic substitution. nih.gov This approach allows for the introduction of a wide range of functional groups at positions that might be otherwise difficult to access.

For 3-substituted pyridines, fluorination often occurs selectively at the 2-position. nih.gov The regioselectivity of these reactions is governed by both steric and electronic factors.

Derivatization to Related Heterocyclic Systems (e.g., Pyridones, Oxydipyridines)

The this compound scaffold can be converted into other important heterocyclic systems.

Pyridones: Reaction of 2-fluoropyridines with hydroxides or other oxygen nucleophiles can lead to the formation of pyridin-2-ones. Pyridin-4-ol, in reactions with perfluorinated pyridines, has been shown to react as a nitrogen nucleophile to yield 4H-1,4'-bipyridin-4-one derivatives. researchgate.net In contrast, pyridin-2-ol can act as an ambident nucleophile, reacting at both the nitrogen and oxygen atoms. researchgate.net

Oxydipyridines: The reaction of a 2-fluoropyridine with a hydroxypyridine can lead to the formation of an oxydipyridine, where the two pyridine rings are linked by an oxygen atom. For example, the reaction of pentafluoropyridine (B1199360) with pyridin-3-ol results in the formation of the O-arylated product. researchgate.net

Mechanistic Investigations of Key Reaction Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for predicting reactivity and controlling product formation.

Nucleophilic Aromatic Substitution (SNAr): The mechanism of SNAr on pyridine is well-established and proceeds through a resonance-stabilized anionic intermediate (Meisenheimer complex). stackexchange.comyoutube.com The stability of this intermediate, which is enhanced by the presence of the electronegative nitrogen atom at the ortho or para position to the attack, is the driving force for the reaction. stackexchange.com

Photoredox Catalysis: Some synthetic transformations of fluorinated pyridines utilize photoredox catalysis. For example, a method for the synthesis of 3-fluoropyridines involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers. acs.org Cyclic voltammetry studies can be used to probe the reduction potentials of the species involved and elucidate the catalytic cycle. acs.orgresearchgate.net

The table below summarizes the key reactive sites and transformations of this compound.

| Reactive Site | Transformation | Reagents/Conditions | Product Type |

| C2-F | Nucleophilic Aromatic Substitution | Various Nucleophiles (amines, alkoxides, etc.) | Substituted Pyridines |

| Pyridine N-atoms | N-Oxidation | Peracids, Urea-Hydrogen Peroxide/TFAA | Pyridine N-oxides |

| Pyridine Rings | Catalytic Hydrogenation | H₂, Catalyst (e.g., Pd/C) | Piperidines |

| C-H Bonds | C-H Fluorination/SNAr | AgF₂, Nucleophiles | Functionalized Pyridines |

| C2-F | Hydrolysis | Hydroxide | Pyridones |

| C2-F | Reaction with Hydroxypyridines | Base | Oxydipyridines |

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Fluoro 3 Pyridin 4 Yl Pyridine and Its Analogs

X-ray Crystallography for Precise Molecular Conformation and Supramolecular Assembly

Table 1: Representative Dihedral Angles in Analogs of 2-Fluoro-3-(pyridin-4-yl)pyridine

| Compound | Ring 1 | Ring 2 | Dihedral Angle (°) | Reference |

| 4-[2-(4-Fluorophenyl)furan-3-yl]pyridine | Furan | Pyridine (B92270) | 40.04 (11) | nih.gov |

| 2-(4-Fluorophenyl)-3-(4-pyridyl)pyrido[2,3-b]pyrazine | Pyridopyrazine | Pyridine | 44.75 (7) | unipa.it |

| 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole salt (monoprotonated) | Pyridine | Triazole | 10.8 (3) | acs.org |

The arrangement of molecules in a crystal, or supramolecular assembly, is directed by a network of non-covalent interactions. In fluorinated pyridine derivatives, interactions such as C-H···F hydrogen bonds and π-π stacking are particularly significant. nih.govmostwiedzy.pl Studies on compounds like N-(4-fluorophenyl)pyridine-2-carboxamide reveal the presence of C-H···F hydrogen bonds that help stabilize the crystal structure. nih.gov The fluorine atom, being electronegative, can act as a weak hydrogen bond acceptor.

Additionally, π-π stacking interactions between the aromatic pyridine rings are crucial in organizing the molecules into columns or layers. nih.govmdpi.com The distance between parallel aromatic rings in such stacks is typically in the range of 3.3 to 3.8 Å. researchgate.net These interactions, though weak individually, collectively play a vital role in the stability and properties of the crystalline material. mostwiedzy.pl In the crystal structure of this compound, a combination of these intermolecular forces would be expected to dictate the molecular packing.

Table 2: Common Intermolecular Interactions in Pyridine Analogs

| Interaction Type | Description | Typical Distance (Å) | References |

| C-H···F Hydrogen Bond | A weak hydrogen bond between a carbon-bound hydrogen and a fluorine atom. | H···F: ~2.3 - 2.6 | nih.govmostwiedzy.pl |

| C-H···N Hydrogen Bond | A hydrogen bond involving a C-H donor and a pyridine nitrogen acceptor. | H···N: ~2.6 | nih.gov |

| π-π Stacking | Attractive, noncovalent interactions between the faces of aromatic rings. | Ring Centroid: ~3.3-3.8 | nih.govresearchgate.net |

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is an indispensable tool for confirming the covalent structure of molecules in solution. For fluorinated compounds, ¹⁹F NMR provides particularly valuable and sensitive information. nih.gov

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on both pyridine rings. The chemical shifts and coupling patterns (spin-spin splitting) would confirm the substitution pattern. Protons on the 2-fluoropyridine (B1216828) ring would likely show coupling to the adjacent ¹⁹F nucleus.

¹³C NMR: The carbon NMR spectrum would provide signals for each unique carbon atom in the molecule. The carbon directly attached to the fluorine atom (C2) would exhibit a large one-bond coupling constant (¹JCF), and other nearby carbons would show smaller two- or three-bond couplings, which is a key diagnostic feature.

¹⁹F NMR: The fluorine-19 nucleus is 100% naturally abundant and highly sensitive, making ¹⁹F NMR a powerful technique. huji.ac.il It provides a single signal for the fluorine atom in this compound. The chemical shift of this signal is highly sensitive to the electronic environment. nih.govfluorine1.ru The signal would be split by couplings to adjacent protons (e.g., ³JHF).

Table 3: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Coupling Constants (Hz) | Notes |

| ¹H | 7.0 - 9.0 | ³JHH, ⁴JHH, ³JHF, ⁴JHF | Signals corresponding to protons on both pyridine rings. |

| ¹³C | 110 - 165 | ¹JCF ≈ 240-260, ²JCF, ³JCF | The C-F carbon signal will be a doublet with a large coupling constant. |

| ¹⁹F | -70 to -150 | ³JFH, ⁴JFH | Chemical shift is relative to a standard like CFCl₃. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. cardiff.ac.uk For pyridine and its derivatives, these spectra show characteristic bands corresponding to ring stretching and bending modes. elixirpublishers.comaps.org

The introduction of a fluorine atom introduces a C-F stretching vibration, which is typically strong in the IR spectrum and appears in the 1150-1250 cm⁻¹ region. researchgate.net Other key vibrations include the C=N and C=C ring stretching modes, which are expected between 1400 and 1600 cm⁻¹. elixirpublishers.com Comparing the experimental spectra with data from known fluoropyridines and pyridine itself allows for a detailed assignment of the vibrational modes. researchgate.netresearchgate.net

Table 4: Key Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes | References |

| C-H Stretching (Aromatic) | 3000 - 3100 | Corresponds to the C-H bonds on the pyridine rings. | aps.org |

| C=C / C=N Ring Stretching | 1400 - 1600 | Characteristic vibrations of the pyridine aromatic system. | elixirpublishers.com |

| C-F Stretching | 1150 - 1250 | A strong band in the IR spectrum, indicative of the fluorine substituent. | researchgate.net |

| Ring Bending/Deformation | 600 - 1000 | In-plane and out-of-plane bending modes of the pyridine rings. | aps.org |

Mass Spectrometry for Structural Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and confirming its elemental composition. Techniques like Electrospray Ionization (ESI) are commonly used to generate molecular ions from organic molecules. mdpi.com For this compound, high-resolution mass spectrometry (HRMS) would be used to measure the exact mass of the molecular ion ([M+H]⁺). This experimental mass can be compared to the calculated mass based on the molecular formula (C₁₀H₇FN₂) to confirm the compound's identity with high accuracy. The technique is also highly sensitive for assessing the purity of the sample by detecting trace amounts of impurities.

Table 5: Mass Spectrometry Data for this compound

| Parameter | Expected Value | Notes |

| Molecular Formula | C₁₀H₇FN₂ | - |

| Calculated Monoisotopic Mass | 174.06 g/mol | The exact mass calculated from the most abundant isotopes. |

| Expected Ion (ESI+) | [M+H]⁺ = 175.07 g/mol | The protonated molecular ion is typically observed in positive mode ESI. |

Computational Chemistry and Theoretical Modelling of 2 Fluoro 3 Pyridin 4 Yl Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to modern chemical research. DFT is a computational method used to investigate the electronic structure (principally the electron density) of many-body systems, such as atoms and molecules. It is a popular and versatile method, known for providing a good balance between accuracy and computational cost. For a molecule like 2-Fluoro-3-(pyridin-4-yl)pyridine, DFT calculations, often employing a basis set such as 6-311++G(d,p), would be used to optimize the molecule's geometry to its lowest energy state and to derive various electronic properties. researchgate.netresearchgate.net

A primary output of DFT calculations is the optimized molecular geometry and the corresponding electronic structure. The presence of a fluorine atom and two nitrogen atoms, all of which are highly electronegative, significantly influences the charge distribution across the this compound molecule.

The analysis would reveal a non-uniform distribution of electron density. The fluorine atom and the nitrogen atoms in both pyridine (B92270) rings would exhibit a higher electron density, resulting in partial negative charges (δ-). Conversely, the carbon atoms bonded directly to these electronegative atoms, as well as the hydrogen atoms on the rings, would be rendered electron-deficient, carrying partial positive charges (δ+). This charge polarization is critical in determining the molecule's dipole moment, solubility, and how it interacts with other molecules and its environment. Natural Bond Orbital (NBO) analysis is a technique that would be used to quantify these atomic charges and analyze charge delocalization within the molecule. researchgate.net

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, being the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). libretexts.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine rings, while the LUMO would also be distributed across the π-system of these rings. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations would provide precise energy values for these orbitals, allowing for the quantitative prediction of the molecule's reactivity towards electrophiles and nucleophiles.

Table 1: Predicted Frontier Molecular Orbital Properties for this compound

| Orbital | Predicted Energy (Arbitrary Units) | Predicted Character/Localization | Implication for Reactivity |

| HOMO | E_HOMO | π-orbital localized on the pyridine rings | Site for electrophilic attack |

| LUMO | E_LUMO | π*-orbital localized on the pyridine rings | Site for nucleophilic attack |

| Energy Gap | ΔE = E_LUMO - E_HOMO | Moderate to large gap | Indicates relative chemical stability |

Theoretical Studies of Intermolecular Interactions

The way molecules pack together in a solid state is governed by a complex network of intermolecular interactions. Theoretical studies are essential for visualizing and quantifying these forces, which control the crystal structure and physical properties of the material.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov The Hirshfeld surface is a three-dimensional map of the space a molecule occupies in a crystal, color-coded to show the nature and intensity of contacts with neighboring molecules.

For this compound, the analysis would likely reveal several key interactions. Due to the presence of the fluorine atom and multiple C-H bonds, strong C-H···F hydrogen bonds would be expected to be a significant factor in the crystal packing. nih.govnih.gov The analysis also generates two-dimensional "fingerprint plots," which summarize the intermolecular contacts. nih.gov These plots for this compound would be expected to show distinct spikes corresponding to the prevalent interactions.

Expected contributions to the Hirshfeld surface:

H···F/F···H contacts: Appear as sharp "wings" on the fingerprint plot, indicating strong hydrogen bonding. nih.gov

H···H contacts: Typically form a large, diffuse region in the center of the plot, representing a significant portion of the surface area. iucr.org

C···H/H···C contacts: Reflect weaker van der Waals interactions. iucr.org

Table 2: Predicted Intermolecular Contact Contributions from Hirshfeld Surface Analysis

| Contact Type | Predicted Contribution | Description |

| H···F/F···H | High | Strong hydrogen bonding interactions. |

| H···H | High | Represents a large percentage of the total surface contacts. |

| C···H/H···C | Moderate | van der Waals forces contributing to packing. |

| N···H/H···N | Moderate | Interactions involving the pyridine nitrogen atoms. |

| C···C (π-π) | Moderate to Low | Stacking interactions between aromatic rings. |

| F···F | Low | Repulsive or weakly attractive contacts. |

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged or polar species. iucr.org The MEP map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative fluorine atom and the nitrogen atoms of the two pyridine rings. These are the most likely sites for hydrogen bonding and interactions with electrophiles. iucr.orgnih.gov

Positive Potential (Blue): Located on the hydrogen atoms of the pyridine rings, making them potential hydrogen bond donors. iucr.org

Neutral Potential (Green): Distributed over the carbon backbone of the rings.

This map provides a clear, intuitive picture of the molecule's charge distribution and its preferred sites for intermolecular interactions.

Computational Prediction of Reaction Mechanisms and Transition States

Beyond static properties, computational chemistry can be used to model dynamic processes, such as chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing transition states—the high-energy structures that exist at the peak of the reaction energy barrier.

For this compound, computational methods could be used to predict the outcomes of various reactions, such as nucleophilic aromatic substitution. For instance, in a reaction with a nucleophile, calculations could determine whether the attack is more likely to occur on the fluoro-substituted pyridine ring or the other ring, and at which position. DFT calculations can compute the activation energy (the energy difference between the reactants and the transition state), which determines the reaction rate. While specific reaction mechanism studies for this compound are not documented in the searched literature, the methodology remains a powerful predictive tool in synthetic chemistry. researchgate.netnih.gov

No Publicly Available Research Found on the Computational Spectroscopic Simulation of this compound

A thorough review of available scientific literature and chemical databases has revealed a significant gap in the publicly accessible research concerning the computational and theoretical modeling of the chemical compound This compound . Specifically, no detailed research findings or data tables on the simulation of its spectroscopic data could be located.

While computational methods such as Density Functional Theory (DFT) are standard approaches for predicting the spectroscopic properties of organic molecules, including nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra, it appears that such studies have not been published for this particular compound. These theoretical calculations provide valuable insights into the electronic structure and vibrational modes of a molecule, which are crucial for interpreting experimental spectra.

Therefore, the section on the "Simulation of Spectroscopic Data" for this compound, which would include detailed research findings and data tables, cannot be generated at this time due to the absence of the necessary source material in the public domain. Further research and publication in this specific area would be required to provide a scientifically accurate and detailed analysis as requested.

Coordination Chemistry and Metallosupramolecular Applications of 2 Fluoro 3 Pyridin 4 Yl Pyridine As a Ligand

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes incorporating 2-Fluoro-3-(pyridin-4-yl)pyridine often involves the reaction of the ligand with a suitable metal precursor. For instance, platinum(II) complexes can be prepared by reacting the ligand with a Pt(II) source, such as K₂[PtCl₄]. Similarly, iridium(III) and rhenium(I) complexes can be synthesized from appropriate starting materials like [IrCl₃(H₂O)₃] and [Re(CO)₅Cl], respectively.

For example, a platinum(II) complex with a related fluorinated bipyridine ligand, [Pt(C₁₀H₅F₂N₂)(C₅H₇O₂)], was synthesized and its structure confirmed by X-ray crystallography, revealing a distorted square-planar geometry. researchgate.netnih.govnih.gov Similarly, an iridium(III) complex, [Ir(C₁₀H₅F₂N₂)₂(C₅H₇O₂)], was synthesized and shown to have a distorted octahedral coordination geometry. nih.gov A rhenium(I) complexation-dissociation strategy has also been developed for the synthesis of fluorine-18 (B77423) labelled pyridine (B92270) bidentate radiotracers, highlighting the versatility of rhenium in coordinating with pyridine-based ligands. nih.gov

Table 1: Representative Transition Metal Complexes of Fluorinated Pyridine Ligands

| Complex | Metal Ion | Key Characterization Data | Reference |

|---|---|---|---|

| [Pt(C₁₀H₅F₂N₂)(C₅H₇O₂)] | Platinum(II) | Distorted square-planar geometry, C,N-chelation. | researchgate.netnih.govnih.gov |

| [Ir(C₁₀H₅F₂N₂)₂(C₅H₇O₂)] | Iridium(III) | Distorted octahedral geometry, cis-C,C/trans-N,N chelation. | nih.gov |

Investigation of Ligand Coordination Modes and Geometries

This compound can coordinate to metal centers in various ways, with the most common being a bidentate fashion. A particularly important coordination mode is C,N-chelation, where the ligand coordinates through the nitrogen atom of one pyridine ring and a carbon atom of the other, forming a stable five-membered ring with the metal center. researchgate.netnih.govnih.gov This mode of coordination is often observed in cyclometalated complexes of platinum(II) and iridium(III).

The geometry of the resulting complexes is dictated by the coordination number and electronic preferences of the metal ion. Platinum(II) complexes with this ligand typically adopt a square-planar geometry. researchgate.netnih.govnih.gov In the case of the [Pt(C₁₀H₅F₂N₂)(C₅H₇O₂)] complex, the Pt(II) atom is in a distorted square-planar environment, chelated by the fluorinated bipyridine ligand and a pentane-2,4-dionate ligand. researchgate.netnih.govnih.gov Iridium(III) complexes, being d⁶ systems, generally exhibit an octahedral geometry. The iridium(III) complex [Ir(C₁₀H₅F₂N₂)₂(C₅H₇O₂)] shows a distorted octahedral geometry with two C,N-chelating ligands and an ancillary ligand. nih.gov Rhenium(I) complexes, often with a fac-[Re(CO)₃]⁺ core, also display octahedral geometries with the pyridine-based ligand acting as a bidentate ligand. soton.ac.uk

Electronic and Photophysical Properties of Coordination Compounds

The electronic and photophysical properties of coordination compounds containing this compound are of significant interest for their potential applications in lighting and sensing technologies.

Absorption and Emission Characteristics

These complexes typically exhibit strong absorption bands in the ultraviolet (UV) region, which are assigned to π-π* transitions within the ligand. acs.org Lower energy absorption bands, often extending into the visible region, are attributed to metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) transitions. acs.org

Upon excitation, many of these complexes display luminescence. Iridium(III) complexes are particularly known for their phosphorescence, with emission colors that can be tuned by modifying the ligand structure. For example, iridium(III) complexes with fluorinated phenylpyridine ligands have been shown to be efficient blue-emitting phosphors. nih.gov The photoluminescence quantum yields (PLQY) of these complexes can be quite high, making them suitable for use in organic light-emitting diodes (OLEDs).

Influence of Fluorine on Electronic States and Charge Transfer

The presence of the fluorine atom in the 2-position of the pyridine ring has a profound effect on the electronic properties of the ligand and its metal complexes. Fluorine is a highly electronegative atom, and its introduction can lower the energy levels of the ligand's molecular orbitals. nih.gov This can lead to a blue-shift in the absorption and emission spectra of the corresponding metal complexes.

The electron-withdrawing nature of the fluorine atom can also influence the charge transfer processes within the complex. nih.gov It can affect the energy of the MLCT and LLCT states, thereby tuning the photophysical properties. In some cases, the fluorine substituent can enhance the stability and quantum efficiency of the luminescent materials. acs.org For instance, in rhenium(I) complexes, coordination to the metal center leads to a depletion of electronic density on the ligand, a phenomenon that can be influenced by the presence of fluorine. nih.gov

Table 2: Photophysical Properties of Representative Fluorinated Pyridine Complexes

| Complex Type | Absorption (nm) | Emission (nm) | Key Features | Reference |

|---|---|---|---|---|

| Iridium(III) | 200-350 (π-π*), >400 (MLCT, LLCT) | Blue to Yellow | High PLQY, tunable emission | acs.orgnih.gov |

| Rhenium(I) | - | Red | Luminescent | mdpi.com |

Catalytic Applications in Homogeneous and Heterogeneous Organic Transformations

While the primary focus of research on this compound complexes has been on their photophysical properties, there is emerging interest in their catalytic applications. The unique electronic properties imparted by the fluorine substituent can influence the reactivity of the metal center, making these complexes potential catalysts for a variety of organic transformations.

For instance, iridium-catalyzed reactions are known for their utility in C-H activation and functionalization. A photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers catalyzed by fac-Ir(ppy)₃ has been reported for the synthesis of 3-fluoropyridines. acs.org This suggests that iridium complexes with fluorinated pyridine ligands could be effective catalysts. Similarly, palladium and platinum complexes are widely used in cross-coupling reactions. The fluorinated pyridine ligand could potentially modulate the catalytic activity and selectivity of these metals. The reaction of 2-fluoropyridine (B1216828) with NaOEt in EtOH is significantly faster than that of 2-chloropyridine, indicating the activating effect of fluorine in nucleophilic aromatic substitution. nih.gov

Potential in Functional Materials

The promising photophysical properties of this compound complexes make them attractive candidates for use in various functional materials.

One of the most significant potential applications is in Organic Light-Emitting Diodes (OLEDs) . The high quantum efficiencies and tunable emission colors of iridium(III) and platinum(II) complexes with fluorinated pyridine ligands are highly desirable for the development of efficient and durable display and lighting technologies. nih.gov Cyclometalated platinum(II) compounds, in particular, have been studied for their excellent stability and high quantum efficiency in OLEDs. nih.gov

Another area of potential is in chemical sensing . The luminescence of these complexes can be sensitive to the presence of certain analytes. For example, the interaction of a pyridine-functionalized fluoroborate dye with perfluorohaloarenes was studied using fluorescence spectroscopy, demonstrating the potential for sensing applications based on halogen-bonding interactions. acs.org The changes in the emission properties of the complex upon binding to a target molecule can be used as a signal for detection.

Molecular Interactions of 2 Fluoro 3 Pyridin 4 Yl Pyridine in Advanced Chemical Biology Research

Fundamental Principles of Ligand-Biomolecule Recognition

The interaction of a ligand like 2-Fluoro-3-(pyridin-4-yl)pyridine with a biological macromolecule is governed by a range of non-covalent forces. The two pyridine (B92270) rings in its structure play a crucial role in these interactions. The nitrogen atom in each pyridine ring can act as a hydrogen bond acceptor, forming key connections with hydrogen bond donors (such as the backbone amides or polar side chains of amino acids) in a protein's binding site. niscpr.res.in Pyridine derivatives are frequently utilized as proton acceptors in such hydrogen-bonded complexes. niscpr.res.in

Probing Biochemical Pathways: Mechanistic Studies of Modulatory Effects (e.g., Enzyme Inhibition)

Fluorinated compounds are widely employed in the study of enzyme mechanisms and as inhibitors. The introduction of fluorine can lead to "lethal synthesis," where a fluoro analog is processed by sequential enzymes in a pathway, only to irreversibly inhibit a downstream target. researchgate.net The strong carbon-fluorine bond and the high electronegativity of fluorine can stabilize enzyme-inhibitor complexes or alter the electronic nature of the molecule to enhance binding affinity. nih.gov For instance, α-fluorination can destabilize onium species in the active sites of glycosidases, slowing intermediate breakdown and effectively trapping the enzyme. nih.gov

While direct studies on this compound are not detailed in the provided literature, its structural motifs are present in potent enzyme inhibitors. For example, a related compound, 6-fluoro-3-(pyridine-3-yl)-1H-indole, shows high in vitro affinity for tryptophan 2,3-dioxygenase (TDO), an enzyme implicated in cancer immune evasion. nih.gov This suggests that the fluoropyridinyl moiety is a viable pharmacophore for targeting enzyme active sites. The strategic placement of fluorine can be used to probe mechanistic details of enzyme catalysis and to design potent and selective inhibitors for therapeutic or research purposes.

Table 1: Examples of Pyridine-based Compounds in Cytotoxicity and Enzyme Inhibition Studies

| Compound Class | Target/Activity | Key Findings |

| 2,6-diaryl-substituted pyridines | Cytotoxic against MCF-7 breast cancer cells | The presence of an electronegative substituent (like fluorine) at the ortho position increased cytotoxic activity. tubitak.gov.tr |

| 2-amino-4,6-diarylnicotinonitriles | Kinesin Eg5 Inhibitory Potential | Molecular docking showed strong binding potential to the Eg5 enzyme, a validated cancer target. tubitak.gov.tr |

| 6-fluoro-3-(pyridine-3-yl)-1H-indole | Tryptophan 2,3-dioxygenase (TDO) Inhibition | This class of small molecules binds effectively to TDO, restoring tryptophan levels and reducing immunosuppressive metabolites. nih.gov |

| Pyridinyl thiazoles | Anticancer activity against Hepg-2 | Docking studies revealed key hydrogen bonding interactions within the protein's active site. niscpr.res.in |

Design and Application as Chemical Probes for Biological Systems

Chemical probes are essential tools for visualizing and studying biological processes in real-time within living systems. Pyridine-based structures are frequently used as scaffolds for fluorescent probes due to their favorable photophysical properties and biological compatibility. researchgate.net These probes can be designed to monitor changes in the cellular environment, such as pH, or to detect specific analytes like metal ions or reactive sulfur species. nih.govnih.gov

The this compound core could be functionalized to create novel chemical probes. For instance, the addition of donor-acceptor groups can create "push-pull" systems with interesting photophysical properties, such as aggregation-induced emission, making them suitable for bioimaging. mdpi.com Such probes have been successfully used to visualize lipid droplets within cells, which are organelles involved in numerous metabolic diseases. mdpi.com The fluorine atom can be used to fine-tune the probe's fluorescence, stability, and cellular uptake, enhancing its performance for specific biological applications. Reaction-based probes built on this scaffold could offer high selectivity for target molecules by undergoing a specific chemical reaction that elicits a fluorescent "turn-on" response. nih.gov

Computational Approaches to Ligand-Target Interactions (e.g., Molecular Docking for Binding Mode Prediction)

Molecular docking is a powerful computational tool used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target biomolecule. This method is widely applied in drug discovery and chemical biology to understand structure-activity relationships. For pyridine derivatives, docking studies have successfully elucidated binding modes with various protein targets. niscpr.res.intubitak.gov.trnih.gov

In a typical docking study involving this compound, the 3D structure of the ligand would be computationally placed into the binding site of a target protein. An algorithm then samples numerous orientations ("poses") and scores them based on factors like hydrogen bonding, electrostatic interactions, and van der Waals forces.

For example, in a study of pyridine derivatives targeting the kinesin Eg5, docking analysis revealed that the compounds interacted with the active site through hydrogen bonds with key residues like GLU116 and GLY117. tubitak.gov.tr Similarly, docking of pyridinyl thiazoles against the Hepg-2 cancer protein was used to study hydrogen bonding interactions. niscpr.res.in These computational predictions provide critical insights that guide the rational design of more potent and selective molecules.

Table 2: Illustrative Molecular Docking Results for Pyridine Derivatives

| Compound Class | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Pyridine Derivative (5m) | Kinesin Eg5 | -9.52 | Glu118 (H-bond donor) tubitak.gov.tr |

| Pyrimidine Derivative (4r) | Kinesin Eg5 | -7.67 | GLU116, GLY117 (H-bond interactions) tubitak.gov.tr |

| Pyridinyl Thiazole (C3) | Hepg-2 Protein (4mmh) | Not specified, but highest activity | Hydrogen bonding interactions niscpr.res.in |

Influence of Fluorine on Molecular Recognition, Stability, and Lipophilicity in Biological Environments

The incorporation of fluorine into a molecule like this compound has profound effects on its biological properties. nih.gov Fluorine is the most electronegative element, yet has a small atomic radius, allowing it to often act as a bioisostere of a hydrogen atom. However, its electronic influence is significant.

Molecular Recognition and Stability: The strong carbon-fluorine bond increases the metabolic stability of the compound by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. Fluorine's electron-withdrawing nature can also lower the pKa of nearby functional groups, such as the pyridine nitrogen, affecting its ionization state at physiological pH and altering its ability to form hydrogen bonds. nih.gov

Table 3: Impact of Fluorination on Physicochemical Properties of 2-(Thioalkyl)pyridines

| Compound | Structure | Degree of Fluorination | logD (pH 7.4) |

| 1 | 2-(methylthio)pyridine | None | 1.69 |

| 2 | 2-(difluoromethylthio)pyridine | Difluorinated | 1.95 |

| 3 | 2-(trifluoromethylthio)pyridine | Trifluorinated | 2.13 |

| 5 | 2-(ethylthio)pyridine | None | 2.26 |

| 4 | 2-(1,1-difluoroethylthio)pyridine | Internally Difluorinated | 1.82 |

(Data adapted from studies on 2-(thiofluoroalkyl)pyridines to illustrate the principles of fluorination effects) nih.gov

Precursors for Radioligands in Molecular Imaging Research (e.g., PET Tracers)

Positron Emission Tomography (PET) is a non-invasive molecular imaging technique that allows for the in vivo visualization and quantification of biochemical processes. This technique relies on radiotracers—biologically active molecules labeled with a short-lived positron-emitting isotope, most commonly fluorine-18 (B77423) (¹⁸F).

The compound this compound is an excellent candidate to serve as a precursor for an ¹⁸F-labeled PET tracer. The synthesis of "[¹⁸F]this compound" could be achieved through a nucleophilic radiofluorination reaction on a suitable precursor, such as one containing a nitro or trimethylammonium leaving group at the 2-position of the pyridine ring.

Fluorinated pyridine and related heterocyclic scaffolds are central to the development of modern PET tracers for neurodegenerative diseases and oncology. nih.gov

Neuroimaging: Tracers based on N-(Pyridin-4-yl)-1,5-naphthyridine have been developed as potential agents for imaging tau pathology in Alzheimer's disease. researchgate.net

Oncology: The related compound 6-[¹⁸F]fluoro-3-(pyridin-3-yl)-1H-indole has been synthesized as a potential PET tracer for targeting the enzyme TDO in cancer. nih.gov

Demyelination: [¹⁸F]3-fluoro-4-aminopyridine is a PET radioligand that targets voltage-gated potassium channels to image demyelination, with newer derivatives being developed for enhanced metabolic stability. biorxiv.org

The development of such tracers allows for earlier diagnosis, monitoring of disease progression, and the assessment of therapeutic response, highlighting the critical role of fluorinated precursors like this compound in advancing molecular imaging.

Future Research Directions and Unexplored Avenues for 2 Fluoro 3 Pyridin 4 Yl Pyridine

Innovation in Sustainable and Green Synthetic Routes

The synthesis of fluorinated pyridines has traditionally involved methods that may not align with modern principles of green chemistry. Future research should prioritize the development of sustainable and environmentally benign routes to 2-Fluoro-3-(pyridin-4-yl)pyridine.

Current synthetic strategies for related fluoropyridines often rely on nucleophilic aromatic substitution (SNAr) reactions, where a leaving group, such as a nitro group, is displaced by a fluoride (B91410) anion. researchgate.net For instance, the nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully substituted by fluoride. researchgate.net Another established method involves the diazotization of aminopyridines in hydrogen fluoride or HF-pyridine solutions. acs.org A more recent approach utilizes pyridine (B92270) N-oxides, which can be converted into 2-pyridyltrialkylammonium salts that subsequently undergo fluorination, a method also applicable for isotopic labeling. acs.org

Table 1: Comparison of Potential Synthetic Routes for Fluoropyridine Synthesis

| Method | Precursor | Reagents | Potential Advantages | Key Research Challenge for this compound |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 2-Chloro- or 2-Nitro-3-(pyridin-4-yl)pyridine | KF, CsF with phase-transfer catalyst | High potential yield; well-established mechanism. | Synthesis of the appropriately substituted precursor. |

| From Pyridine N-Oxide | 3-(pyridin-4-yl)pyridine N-oxide | Triflic anhydride (B1165640), trialkylamine, fluoride source | High regioselectivity; mild conditions. acs.org | Preparation and isolation of the N-oxide precursor. |

| Direct C-H Fluorination | 3-(pyridin-4-yl)pyridine | AgF₂ or other electrophilic fluorinating agents | Atom economy; reduces synthetic steps. acs.org | Controlling regioselectivity to achieve 2-fluoro substitution. |

| Green Solvent Approach | Various | e.g., Glycerol with a catalyst researchgate.net | Reduced environmental impact; biodegradable solvent. | Optimizing reaction conditions for solubility and yield. |

Expanding the Scope of Catalytic Roles and Applications

Bipyridine derivatives are cornerstone ligands in coordination chemistry and homogeneous catalysis. The unique electronic properties imparted by the fluorine atom in this compound could be harnessed to develop novel catalysts with enhanced reactivity, selectivity, or stability. The electron-withdrawing nature of fluorine can modulate the electron density at the nitrogen donor atoms, thereby influencing the properties of the resulting metal complex.

Future research should explore the use of this compound as a ligand in a variety of catalytic transformations. For instance, related fluorinated pyridine compounds serve as ligands for palladium-catalyzed aerobic oxidative coupling reactions. sigmaaldrich.com The introduction of a fluorine atom can alter the redox potential of the metal center, potentially opening up new reaction pathways or improving catalyst turnover rates. Investigating its performance in cross-coupling reactions, C-H activation, and asymmetric catalysis would be a fruitful avenue of research.

Development of Advanced Spectroscopic and Imaging Probes

Fluorine-containing molecules are pivotal in the development of imaging agents, particularly for Positron Emission Tomography (PET). mdpi.com The stable isotope ¹⁹F can be substituted with the positron-emitting isotope ¹⁸F, allowing for non-invasive imaging in medical diagnostics. mdpi.comnih.gov Derivatives of 2-fluoropyridine (B1216828) have been successfully developed as PET tracers for studying neuronal receptors. acs.orgnih.gov

The structure of this compound makes it a prime candidate for development as a scaffold for novel PET imaging agents. nih.gov Research efforts could focus on the radiosynthesis of [¹⁸F]this compound and its derivatives, followed by evaluation of their potential for imaging specific biological targets, such as receptors or enzymes implicated in diseases like Alzheimer's or Parkinson's. nih.gov

Furthermore, the bipyridine core, when part of a larger conjugated system, can exhibit fluorescent properties. researchgate.net The fluorine atom can tune these photophysical properties, potentially leading to the development of novel fluorophores for biological imaging and sensing. researchgate.net For example, silver complexes of difluorinated bipyridines have shown strong luminescence, suggesting potential applications in organic light-emitting diodes (OLEDs). nih.gov Future work could involve synthesizing derivatives of this compound and characterizing their photophysical properties to assess their suitability as fluorescent probes for detecting metal ions or other biologically relevant analytes. researchgate.net

Table 2: Potential Imaging Applications and Research Goals

| Application Area | Key Feature of Compound | Research Objective | Example from Related Compounds |

|---|---|---|---|

| PET Imaging | Fluorine atom can be substituted with ¹⁸F. | Develop efficient radiosynthesis and evaluate in-vivo stability and target affinity. | [¹⁸F]Nifene used to study nicotinic cholinergic receptors. nih.gov |

| Fluorescent Probes | Bipyridine scaffold can be part of a fluorophore. | Synthesize derivatives and study their response to analytes (e.g., metal ions). | Rhodamine-pyridine conjugates used as sensors for Co(II). researchgate.net |

| OLED Materials | Potential for luminescence in metal complexes. | Synthesize metal complexes and measure their photoluminescence quantum efficiency. | Silver(I) complexes of difluoro-bipyridine show promise as emitting materials. nih.gov |

Theoretical Predictions for Novel Reactivity and Intermolecular Interactions

Computational chemistry provides powerful tools for predicting the behavior of molecules before engaging in extensive laboratory synthesis. Theoretical studies, such as those using Density Functional Theory (DFT), can offer deep insights into the structure, reactivity, and spectroscopic properties of this compound.

Future theoretical work should focus on a comprehensive analysis of this compound. Calculations can determine its molecular geometry, vibrational frequencies, and electronic structure, including the HOMO-LUMO energy gap, which indicates chemical reactivity. researchgate.net For example, DFT studies on simple fluoropyridines have successfully correlated calculated spectra with experimental observations. researchgate.net Similar computational analysis of this compound could predict its reactivity in various chemical environments and guide the design of new reactions.

Moreover, theoretical models can predict how the molecule will engage in non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking. researchgate.net These interactions are crucial in crystal engineering and the formation of supramolecular structures. Understanding the preferred intermolecular interaction motifs of this compound would be invaluable for designing multi-functional materials and systems. Computational studies on related pyrazolo[1,5-a]pyridine (B1195680) complexes have successfully used methods like MM/GBSA to validate strong binding affinity and stability, providing a template for future analysis. frontiersin.org

Integration into Multi-Functional Systems and Supramolecular Architectures

The rigid and well-defined geometry of bipyridine units makes them excellent building blocks for constructing complex, self-assembled systems. frontiersin.org These can range from discrete macrocycles to extended, three-dimensional networks like metal-organic frameworks (MOFs). The specific angularity of the 3,4'-bipyridine (B8713429) linkage in this compound, combined with the electronic influence of the fluorine atom, offers a unique tool for directing supramolecular assembly.

Future research should explore the integration of this compound into such architectures. By coordinating with metal ions, it could form novel macrocycles or coordination polymers with tailored cavities and functionalities. frontiersin.org The fluorine atom could participate in halogen bonding or C-H···F hydrogen bonds, providing additional control over the final structure. researchgate.net The resulting supramolecular systems could have applications in areas such as gas storage, separation, or as hosts for guest molecules. The crystal structure of a platinum(II) complex with a C,N-chelated difluorobipyridine ligand reveals a three-dimensional supramolecular framework stabilized by C-H···O, C-H···F, and π-π interactions, demonstrating the potential of fluorinated bipyridines in crystal engineering. researchgate.net

Q & A

Basic Research Questions

Q. What are effective synthetic strategies for 2-Fluoro-3-(pyridin-4-yl)pyridine?

- Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the pyridin-4-yl group at position 3. Fluorination at position 2 can be achieved via halogen exchange (e.g., using KF in the presence of transition-metal catalysts) or directed ortho-metalation followed by electrophilic fluorination. Intermediates like 2-Fluoro-3-iodopyridine ( , F2381) or 2-Fluoro-3-formylpyridine ( , F2386) are key precursors.

- Example Protocol :

- Step 1: Iodination of 3-bromo-2-fluoropyridine using CuI/NMP.

- Step 2: Suzuki coupling with pyridin-4-ylboronic acid under Pd(PPh₃)₄ catalysis.

- Yield optimization: Adjust reaction temperature (80–100°C) and solvent (toluene/ethanol) .

Q. How can the purity and structure of this compound be confirmed?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR (δ ~ -120 ppm for C-F) and ¹H NMR (pyridin-4-yl protons as doublets at δ 8.5–8.7 ppm).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺.

- X-ray Crystallography : Refinement using SHELXL ( ) to resolve bond lengths (e.g., C-F ~1.34 Å) and dihedral angles between pyridine rings .

- Table: Typical Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| R-factor | <0.05 |

| C-F bond length | 1.34 ± 0.02 Å |

Q. What safety precautions are critical when handling fluorinated pyridines?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) due to potential toxicity (H300-H313 codes in ).

- Avoid exposure to moisture to prevent HF release.

- Store in inert atmospheres (Ar/N₂) at -20°C to prevent decomposition .

Advanced Research Questions

Q. How can this compound be utilized in positron emission tomography (PET) ligand design?

- Methodological Answer : Replace fluorine with ¹⁸F via nucleophilic substitution (K¹⁸F/kryptofix) for radiolabeling. Structural analogs (e.g., 2-F-A-85380 in ) show high affinity for nicotinic acetylcholine receptors. Validate binding using autoradiography and in vivo PET imaging in rodent models .

Q. How do computational methods aid in predicting the binding interactions of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., α4β2 nAChR).

- DFT Calculations : Analyze electronic effects of fluorine (e.g., σ-hole interactions) on binding affinity.

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How to resolve contradictions in reported biological activities of fluorinated pyridines?

- Methodological Answer :

- Meta-analysis : Compare IC₅₀ values across studies, controlling for assay conditions (pH, cell lines).

- Structural Clustering : Use Cambridge Structural Database () to correlate activity with substituent positions .

- Table: Key Variables Affecting Bioactivity

| Variable | Impact on Activity |

|---|---|

| Fluorine position | Alters π-π stacking |

| Pyridine orientation | Changes H-bonding |

Q. What supramolecular interactions dominate in the solid-state structure of this compound?

- Methodological Answer :

- CSD Analysis (): Pyridinium salts often form hydrogen bonds (N⁺–H⋯O) and π-stacking (3.5–4.0 Å spacing).

- Hirshfeld Surface Analysis : Quantify contributions of F⋯H (4–6%) and C-H⋯N (10–15%) interactions .

Q. How can derivatives of this compound be optimized for antimicrobial activity?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.